

Application of Homofuraneol in the Development of Caramel and Butterscotch Flavors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone**

Cat. No.: **B1203004**

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to Homofuraneol

Homofuraneol, chemically known as **2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone**, is a potent flavor compound celebrated for its sweet, caramel-like, and butterscotch aroma.^{[1][2]} It is a key component in the flavor profiles of a wide variety of thermally processed foods and fruits, including coffee, soy sauce, pineapple, and strawberries.^{[1][2]} Its low odor threshold of approximately 20 parts per billion (ppb) makes it a significant contributor to the overall flavor profile even at trace concentrations.^[3] Homofuraneol is primarily formed during the Maillard reaction between pentose sugars and amino acids, a cornerstone of flavor development in cooked and baked goods.^{[4][5]}

These application notes provide detailed protocols for the utilization of Homofuraneol in the creation and enhancement of caramel and butterscotch flavors, catering to the needs of researchers and professionals in flavor science and product development.

Physicochemical and Sensory Properties of Homofuraneol

Property	Description
Chemical Name	2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone
Synonyms	Ethyl furaneol, Shoyu furanone
CAS Number	27538-09-6
Molecular Formula	C ₇ H ₁₀ O ₃
Molecular Weight	142.15 g/mol
Appearance	Colorless to pale yellow liquid
Odor Profile	Sweet, caramel, butterscotch, fruity, burnt sugar
Taste Profile	Sweet, caramelic, slightly fruity
Odor Threshold	~20 ppb in water

Data Presentation: Impact of Homofuraneol on Caramel Flavor Profile

The following table summarizes the expected impact of varying concentrations of Homofuraneol on the sensory profile of a standard caramel base. This data is illustrative and based on the known sensory properties of Homofuraneol. A trained sensory panel using quantitative descriptive analysis would be required to generate precise data for a specific product base.

Concentration of Homofuraneol (ppm)	Caramel Intensity	Butterscotch Notes	Buttery Notes	Sweetness	Fruity Notes	Burnt Sugar Notes	Overall Flavor Complexity
0 (Control)	5	2	4	6	1	3	4
2	6	4	5	6	2	3	6
5	7	6	6	7	3	4	8
10	8	8	7	7	4	5	9
20	7	7	6	6	5	6	7

Scale: 1 (Very Low) to 10 (Very High)

Experimental Protocols

Protocol for Preparation of a Basic Caramel Sauce

This protocol provides a foundation for creating a caramel base to which Homofuraneol can be added for flavor development studies.

Materials:

- Granulated sucrose (200g)
- Water (60ml)
- Heavy cream (200ml)
- Unsalted butter (90g), cubed
- Sea salt (1 teaspoon)
- Homofuraneol solution (e.g., 1% in propylene glycol)

Procedure:

- In a heavy-bottomed saucepan, combine the sucrose and water.
- Heat over medium heat, stirring until the sugar has dissolved.
- Increase the heat to medium-high and bring the mixture to a boil. Do not stir from this point onwards to prevent crystallization.
- Continue to cook until the sugar syrup turns a deep amber color (approximately 350°F or 175°C).
- Remove the saucepan from the heat and carefully whisk in the cubed butter until melted and fully incorporated.
- Slowly pour in the heavy cream while whisking continuously. The mixture will bubble vigorously.
- Return the saucepan to low heat and stir in the sea salt.
- Allow the caramel to cool slightly before adding Homofuraneol.

Protocol for Incorporation of Homofuraneol

Procedure:

- Prepare the desired concentration of Homofuraneol solution. For research purposes, a 1% solution in a food-grade solvent like propylene glycol is recommended for accurate dosing.
- Once the caramel base has cooled to below 200°F (93°C) to minimize volatilization of the flavor compound, add the Homofuraneol solution.
- Gently stir the caramel to ensure even distribution of the flavor compound.
- Prepare a series of caramel samples with varying concentrations of Homofuraneol (e.g., 2 ppm, 5 ppm, 10 ppm, 20 ppm) for sensory and instrumental analysis. A control sample with no added Homofuraneol should also be prepared.

Protocol for Sensory Evaluation: Quantitative Descriptive Analysis

This protocol outlines the steps for conducting a sensory evaluation of the caramel samples using a trained panel.

Panelist Selection and Training:

- Select 8-12 panelists based on their sensory acuity and ability to describe flavors.
- Train the panelists on the specific sensory attributes of caramel and butterscotch. Provide them with reference standards for each attribute (e.g., solutions of sucrose for sweetness, diacetyl for buttery notes, and a commercial caramel for a baseline).

Sensory Evaluation Procedure:

- Provide panelists with a set of caramel samples, including the control and variations with different concentrations of Homofuraneol. Samples should be presented in a randomized and blind-coded manner.
- Instruct panelists to evaluate each sample for the intensity of pre-defined sensory attributes (e.g., caramel intensity, butterscotch notes, buttery notes, sweetness, fruity notes, burnt sugar notes) on a structured scale (e.g., a 15-cm line scale anchored from "low" to "high").
- Ensure panelists cleanse their palate with water and unsalted crackers between samples.
- Collect the data and perform statistical analysis (e.g., ANOVA) to determine significant differences between the samples.

Protocol for Instrumental Analysis: GC-MS of Volatile Compounds

This protocol provides a general method for the analysis of volatile flavor compounds, including Homofuraneol, in caramel samples.

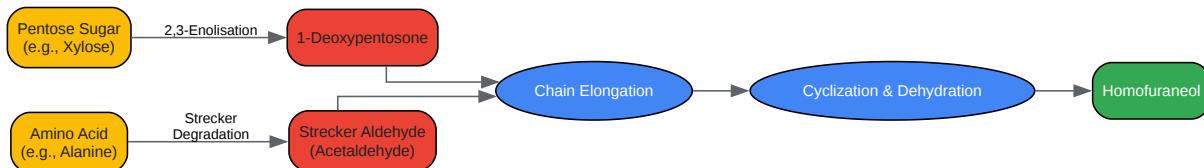
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

- Place a known amount of the caramel sample (e.g., 2g) into a headspace vial.
- Add a saturated salt solution to increase the volatility of the analytes.
- Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.
- Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.

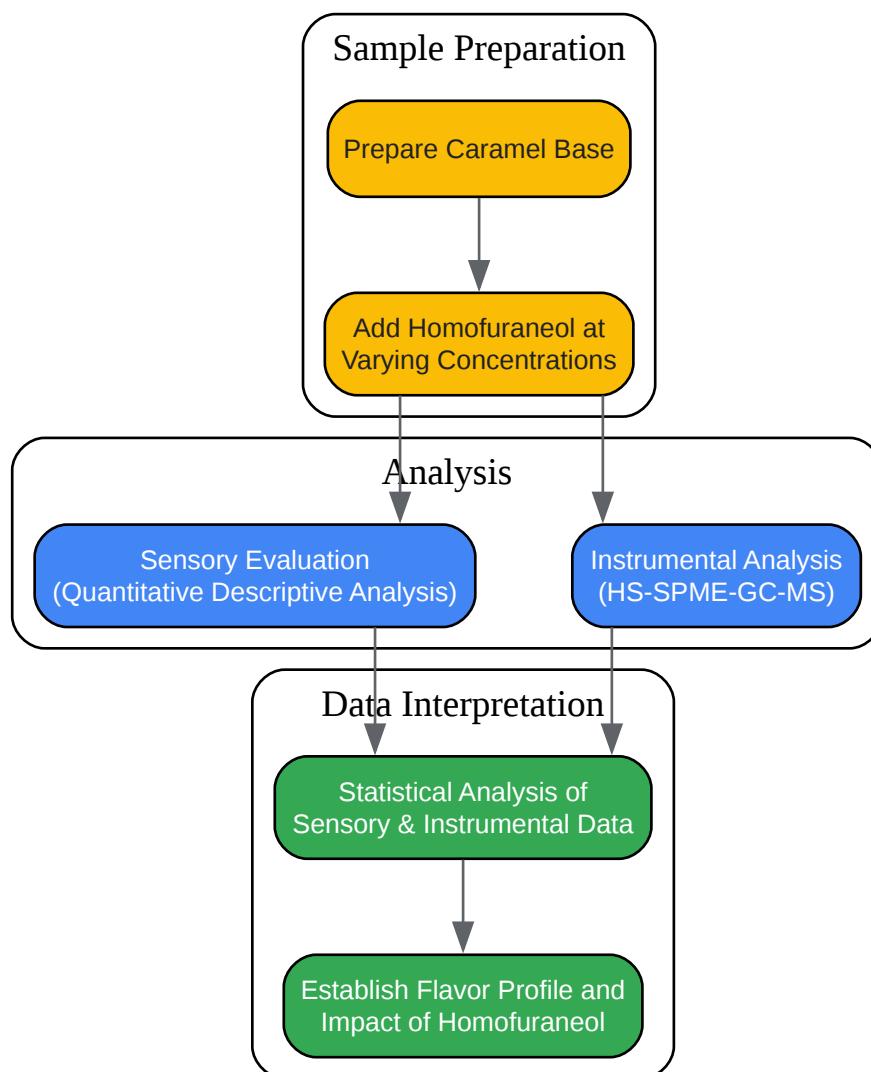
GC-MS Parameters:

- Gas Chromatograph (GC):
 - Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
 - Inlet Temperature: 250°C (splitless mode).
 - Oven Temperature Program: Start at 40°C for 2 minutes, ramp to 240°C at 5°C/minute, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 ml/min.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: m/z 35-350.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

Visualizations

[Click to download full resolution via product page](#)

Caption: Simplified Maillard reaction pathway for Homofuraneol formation.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for caramel flavor development and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ethyl furaneol, 27538-10-9 [thegoodsentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. Caramel flavour perception: Impact of the non-volatile compounds on sensory properties and in-vitro aroma release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. imreblank.ch [imreblank.ch]
- To cite this document: BenchChem. [Application of Homofuraneol in the Development of Caramel and Butterscotch Flavors]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1203004#application-of-homofuraneol-in-the-development-of-caramel-and-butterscotch-flavors>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com